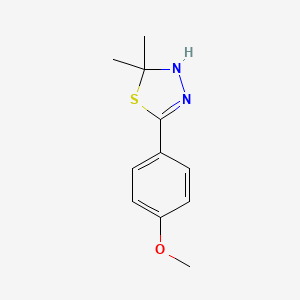
1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides with appropriate reagents. One common method includes the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of thiosemicarbazide with 4-methoxybenzoyl chloride in the presence of a base such as pyridine can yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Thiadiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiadiazoles can lead to the formation of thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. They are often explored as potential drug candidates.
Agriculture: Thiadiazole derivatives are used as fungicides, herbicides, and insecticides due to their ability to inhibit the growth of various pathogens.
Materials Science: These compounds are used in the development of organic semiconductors, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, and DNA. For example, some thiadiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Others may interact with receptors to modulate signaling pathways, resulting in anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds such as oxadiazoles and triazoles. While all these compounds contain nitrogen and sulfur or oxygen atoms in their ring structures, thiadiazoles are unique in their ability to exhibit a wide range of biological activities. Oxadiazoles and triazoles also have significant applications in medicinal chemistry and materials science, but their chemical reactivity and biological properties can differ from those of thiadiazoles.
List of Similar Compounds
1,3,4-Oxadiazole: Contains an oxygen atom in place of sulfur.
1,2,4-Triazole: Contains an additional nitrogen atom in the ring.
Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring.
Properties
CAS No. |
82243-13-8 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H14N2OS/c1-11(2)13-12-10(15-11)8-4-6-9(14-3)7-5-8/h4-7,13H,1-3H3 |
InChI Key |
VNUFTGKNPPVCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


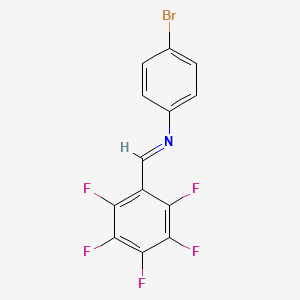
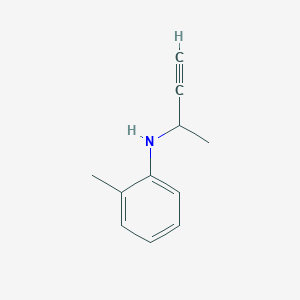
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
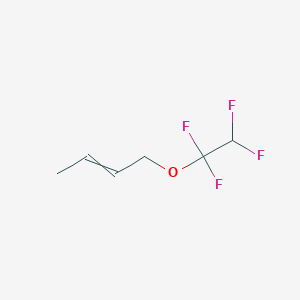
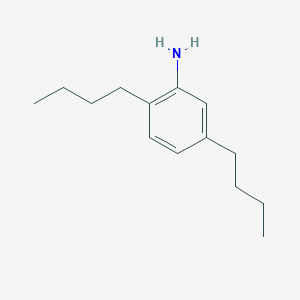
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
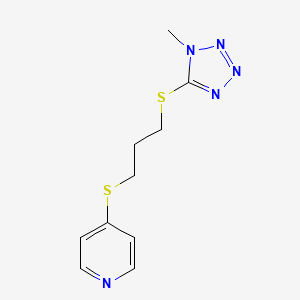
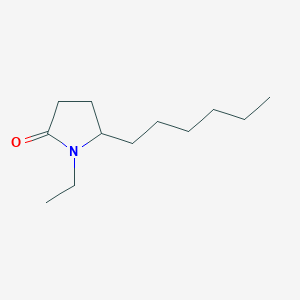
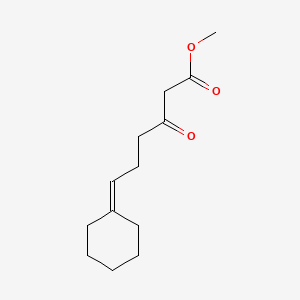

![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
